molecular formula C21H26N6 B6460851 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549015-60-1

4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460851
CAS No.: 2549015-60-1
M. Wt: 362.5 g/mol
InChI Key: PTKHSPRMTIDNJC-UHFFFAOYSA-N
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Description

The compound 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile features a pyrimidine core substituted with a methyl group and a pyrrolidine ring at positions 4 and 6, respectively. A piperazine linker connects this pyrimidine moiety to a benzonitrile group via a methylene bridge. The benzonitrile group may enhance binding affinity through polar interactions, while the piperazine-pyrrolidine system could influence solubility and conformational flexibility .

Properties

IUPAC Name

4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-17-14-20(26-8-2-3-9-26)24-21(23-17)27-12-10-25(11-13-27)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKHSPRMTIDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a synthetic organic molecule with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is C19H25N5C_{19}H_{25}N_5, and it features a complex arrangement of functional groups that may influence its biological activity. The presence of the piperazine and pyrimidine rings contributes to its pharmacokinetic properties, including solubility and permeability.

Antiviral Activity

Recent studies have indicated that derivatives of benzonitrile compounds, including those structurally related to our compound of interest, exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, a study reported that certain derivatives showed high potency in inhibiting HCV entry at low nanomolar concentrations. The mechanism of action was primarily through the inhibition of the viral entry stage, targeting the HCV E1 protein .

The biological evaluation of similar compounds has demonstrated that they act by disrupting viral entry pathways. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and pyrimidine moieties can enhance antiviral efficacy. This indicates that the specific arrangement of functional groups in 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile could be pivotal for its activity against viral infections.

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown favorable profiles, including good oral bioavailability and prolonged plasma half-lives following administration. For example, compounds exhibiting similar structures have been found to remain active in vivo for extended periods, suggesting potential for therapeutic use .

Case Studies

  • Case Study on HCV Inhibition : A derivative structurally related to 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile was tested in vitro and demonstrated significant antiviral activity, leading to further exploration as a potential HCV treatment .
  • Combination Therapy Research : Studies have explored the combination of this class of compounds with other antiviral agents to enhance efficacy against resistant strains of viruses. The synergistic effects observed in these combinations indicate a promising direction for future research .

Data Tables

Parameter Value
Molecular FormulaC19H25N5C_{19}H_{25}N_5
Molecular Weight325.43 g/mol
SolubilityModerate in aqueous solutions
BioavailabilityHigh (oral administration)
TargetHCV E1 protein

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Piperazine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Lacks the benzonitrile and piperazinyl-methyl groups.
  • Properties : Exhibits a simpler pyrimidine-piperidine scaffold, often used as a precursor for anticancer agents. Its crystal structure reveals van der Waals interactions dominating packing .
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: Replaces the pyrimidine core with a pyrido-pyrimidinone system and introduces a benzodioxol substituent .
  • Properties: The benzodioxol group may enhance metabolic stability, while the pyrido-pyrimidinone core could alter electron distribution for target binding .
  • Key Difference : Heterocyclic system divergence likely shifts biological target specificity relative to the benzonitrile-containing analog .

Piperazine-Linked Benzonitrile Derivatives

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
  • Structure : Features dual piperidine rings instead of a pyrimidine-pyrrolidine system .
  • Properties : Both piperidine rings adopt chair conformations, favoring hydrophobic interactions. Used as an intermediate for anticancer agents .
  • Key Difference : Reduced heteroaromaticity compared to the pyrimidine-containing target compound may limit π-π stacking interactions in target binding .
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
  • Structure : Shares the pyrimidine-pyrrolidine-piperazine scaffold but replaces benzonitrile with a naphthalene sulfonyl group .
  • Key Difference : Naphthalene sulfonyl substitution may confer distinct pharmacokinetic profiles compared to the benzonitrile analog .

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
4-({4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile C₂₂H₂₇N₇ 397.50 g/mol Pyrimidine, pyrrolidine, benzonitrile N/A
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₇N₅ 207.28 g/mol Pyrimidine, piperidine
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₇H₂₂N₃ 268.38 g/mol Dual piperidine, benzonitrile
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine C₂₃H₂₇N₅O₂S 437.56 g/mol Pyrimidine, naphthalene sulfonyl

Table 2. Functional Group Impact

Functional Group Role in Target Compound Impact in Analogs
Benzonitrile Enhances polarity and binding Absent in ; replaced in
Piperazine linker Conformational flexibility Retained in ; simplified in
Pyrrolidine Solubility modulation Replaced with piperidine in

Research Findings and Implications

  • Structural Flexibility : The piperazine linker in the target compound allows for adaptable binding modes, whereas rigid analogs like dual piperidine systems may restrict target engagement.
  • Electron Effects : The benzonitrile group’s electron-withdrawing nature contrasts with the electron-donating naphthalene sulfonyl group in , suggesting divergent electronic profiles for receptor interactions.
  • Biological Relevance: Pyrimidine-pyrrolidine systems (target compound) are associated with kinase inhibition, while pyrido-pyrimidinones may target enzymes like phosphodiesterases.

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